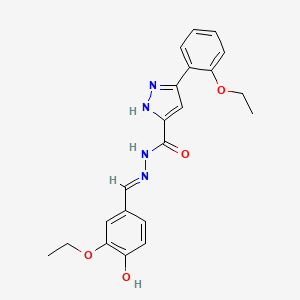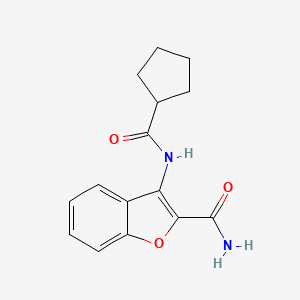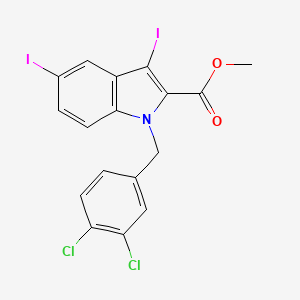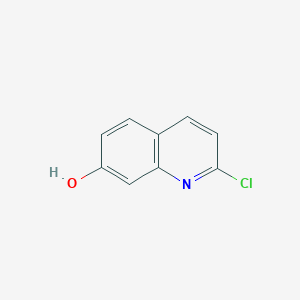
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound characterized by its complex structure, which includes ethoxy, hydroxybenzylidene, and pyrazole moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Ethoxyphenyl Substitution: The pyrazole intermediate is then subjected to electrophilic aromatic substitution to introduce the 2-ethoxyphenyl group.
Hydroxybenzylidene Formation: The final step involves the condensation of the substituted pyrazole with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzylidene moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ethoxy groups may facilitate binding to active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both ethoxy and hydroxy groups, which can enhance its solubility and reactivity. These features may contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
This detailed overview provides a comprehensive understanding of (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-19-8-6-5-7-15(19)16-12-17(24-23-16)21(27)25-22-13-14-9-10-18(26)20(11-14)29-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBRQVRSRHJPE-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2678893.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2678894.png)




![1-[3-(benzyloxy)benzoyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B2678900.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide](/img/structure/B2678905.png)
![1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2678907.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride](/img/structure/B2678908.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2678909.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2678910.png)
![1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2678914.png)
![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)
